N-[4-(diethylamino)benzyl]tetrahydro-3-thiophenamine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)benzyl]tetrahydro-3-thiophenamine 1,1-dioxide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies against foreign substances. TAK-659 has shown potential as a therapeutic agent for various B cell-related diseases, including cancer and autoimmune disorders.
作用機序
TAK-659 binds to the ATP-binding site of BTK, thereby blocking its activity and inhibiting downstream signaling pathways that are essential for B cell survival and proliferation. This leads to the suppression of B cell activation and proliferation, which is beneficial in the treatment of B cell-related diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit BTK and downstream signaling pathways in various preclinical models, leading to the suppression of B cell proliferation and survival. In addition, TAK-659 has been shown to enhance the anti-tumor activity of other agents in preclinical models of B cell malignancies.
実験室実験の利点と制限
TAK-659 has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to inhibit B cell activation and proliferation. However, TAK-659 also has some limitations, including its relatively short half-life and potential off-target effects.
将来の方向性
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other agents that target B cell-related pathways. Another area of interest is the evaluation of TAK-659 in other B cell-related diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, further study is needed to fully understand the potential off-target effects of TAK-659 and to develop strategies to mitigate these effects.
合成法
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-(diethylamino)benzaldehyde with tetrahydrothiophene-3-carbaldehyde to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by oxidation with m-chloroperoxybenzoic acid to yield the final product, TAK-659.
科学的研究の応用
TAK-659 has been extensively studied for its potential as a therapeutic agent for various B cell-related diseases. In preclinical studies, TAK-659 has shown efficacy in inhibiting BTK and suppressing B cell proliferation and survival. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in patients with B cell malignancies and autoimmune disorders.
特性
分子式 |
C15H24N2O2S |
---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
N-[[4-(diethylamino)phenyl]methyl]-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C15H24N2O2S/c1-3-17(4-2)15-7-5-13(6-8-15)11-16-14-9-10-20(18,19)12-14/h5-8,14,16H,3-4,9-12H2,1-2H3 |
InChIキー |
XBWOJGJUBDPOFF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2CCS(=O)(=O)C2 |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。